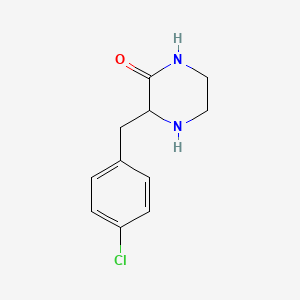
2-Chloro-6-hydrazinyl-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-hydrazinyl-4-nitropyridine is a halogenated pyridine derivative known for its unique molecular structure and exceptional purity. This compound has garnered significant interest in scientific research and development due to its versatile potential in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This method is effective and well-studied, allowing for the production of substituted hydrazinopyridines under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the reaction of halopyridines with hydrazine hydrate, which can be scaled up for larger production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-Chloro-6-hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules. This reactivity makes it a valuable tool in the synthesis of complex molecular structures with potential biological activity .
Comparaison Avec Des Composés Similaires
2-Chloro-4-nitropyridine: Another halogenated pyridine derivative with similar reactivity and applications.
4-Amino-3-nitropyridine: A compound with a similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethyl-4-nitropyridine: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-hydrazinyl-4-nitropyridine stands out due to its hydrazine group, which imparts unique reactivity and makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C5H5ClN4O2 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
(6-chloro-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-5(8-4)9-7/h1-2H,7H2,(H,8,9) |
Clé InChI |
BFPBDJPMRLGPTD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1NN)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)



![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

